![molecular formula C11H13NO3 B4988293 5-[(4-methylphenoxy)methyl]-1,3-oxazolidin-2-one CAS No. 86181-89-7](/img/structure/B4988293.png)
5-[(4-methylphenoxy)methyl]-1,3-oxazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(4-methylphenoxy)methyl]-1,3-oxazolidin-2-one, also known as moxifloxacin, is a synthetic antibiotic that belongs to the fluoroquinolone class of drugs. It is widely used in the treatment of bacterial infections, including respiratory tract infections, skin and soft tissue infections, and urinary tract infections. The purpose of
作用機序
Moxifloxacin works by inhibiting bacterial DNA gyrase and topoisomerase IV, which are enzymes involved in the replication and transcription of bacterial DNA. This leads to the inhibition of bacterial DNA synthesis and ultimately results in bacterial cell death.
Biochemical and Physiological Effects:
Moxifloxacin has been found to have a high affinity for bacterial DNA gyrase and topoisomerase IV, resulting in potent antibacterial activity. It has also been shown to have good tissue penetration and is effective against both gram-positive and gram-negative bacteria. Moxifloxacin has a half-life of approximately 12 hours and is primarily eliminated through the kidneys.
実験室実験の利点と制限
Moxifloxacin has several advantages for lab experiments, including its broad-spectrum antibacterial activity, good tissue penetration, and low toxicity. However, its use can also have limitations, such as the potential for the development of antibiotic resistance and the need for careful monitoring of its use due to the potential for adverse effects.
将来の方向性
There are several potential future directions for the use of 5-[(4-methylphenoxy)methyl]-1,3-oxazolidin-2-one. One area of research is the development of new formulations and delivery methods to improve its efficacy and reduce the risk of adverse effects. Another area of research is the investigation of its potential use in the treatment of other diseases, such as tuberculosis and other mycobacterial infections. Additionally, further studies are needed to better understand the mechanisms of action of 5-[(4-methylphenoxy)methyl]-1,3-oxazolidin-2-one and to identify potential new targets for antibacterial drugs.
合成法
Moxifloxacin is synthesized from the intermediate compound 1,8-dichloro-6-fluoro-7-(4-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. The synthesis of 5-[(4-methylphenoxy)methyl]-1,3-oxazolidin-2-one involves the reaction of the intermediate compound with 4-methylphenol and sodium hydroxide in the presence of a catalyst. The reaction results in the formation of 5-[(4-methylphenoxy)methyl]-1,3-oxazolidin-2-one, which is then purified using various techniques such as crystallization and chromatography.
科学的研究の応用
Moxifloxacin has been extensively studied for its antibacterial properties and has been found to be effective against a wide range of bacterial infections. It has been used in numerous clinical trials and has been approved by the FDA for use in adults for the treatment of various infections. Moxifloxacin has also been studied for its potential use in the treatment of other diseases, such as tuberculosis, due to its ability to penetrate the cell wall of mycobacteria.
特性
IUPAC Name |
5-[(4-methylphenoxy)methyl]-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-8-2-4-9(5-3-8)14-7-10-6-12-11(13)15-10/h2-5,10H,6-7H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXRPWBAIAMITMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2CNC(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70387097 |
Source


|
| Record name | 2-Oxazolidinone, 5-[(4-methylphenoxy)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70387097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-Methylphenoxy)methyl]-1,3-oxazolidin-2-one | |
CAS RN |
86181-89-7 |
Source


|
| Record name | 2-Oxazolidinone, 5-[(4-methylphenoxy)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70387097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

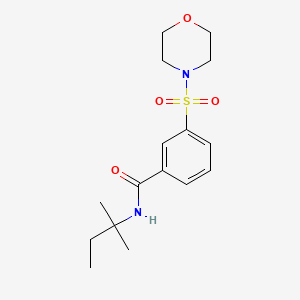
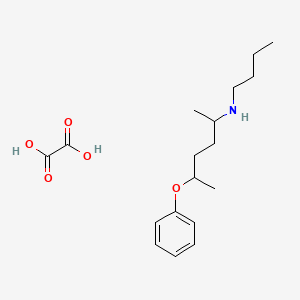

![4-butyl-6-chloro-7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one](/img/structure/B4988243.png)
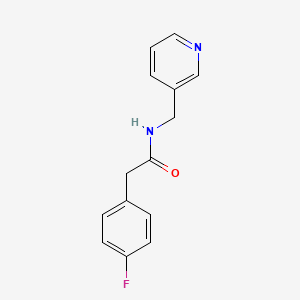


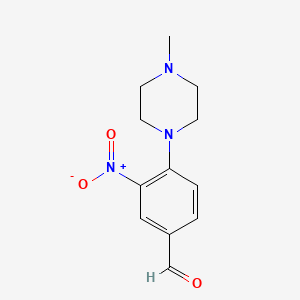
![4-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-ylacetyl)-2-piperazinone](/img/structure/B4988274.png)
![N-(4-{[2-(1-methyl-4-piperidinylidene)hydrazino]carbonyl}benzyl)-N-phenylbenzenesulfonamide](/img/structure/B4988276.png)
![1-(2-fluorobenzyl)-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4988291.png)
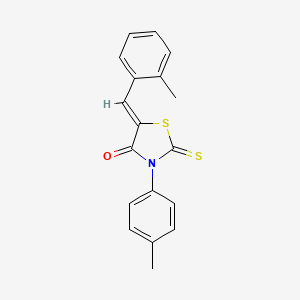
![3-(1-{[1-(4-morpholinyl)cyclohexyl]carbonyl}-4-piperidinyl)-N-phenylpropanamide](/img/structure/B4988306.png)
![2-[benzyl(3-thienylmethyl)amino]ethanol](/img/structure/B4988310.png)